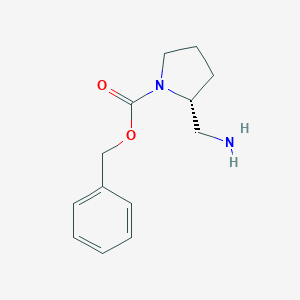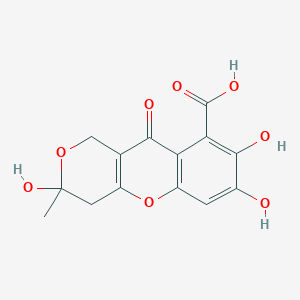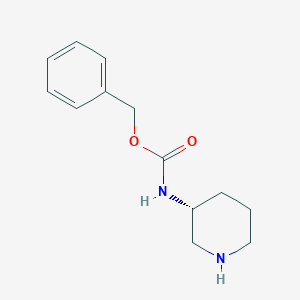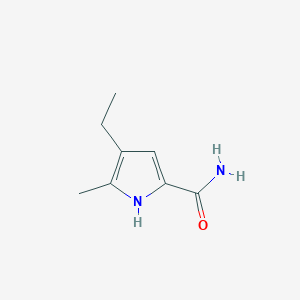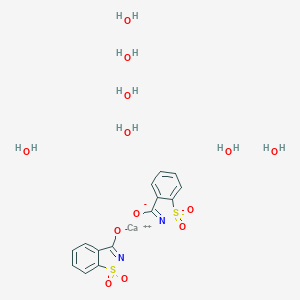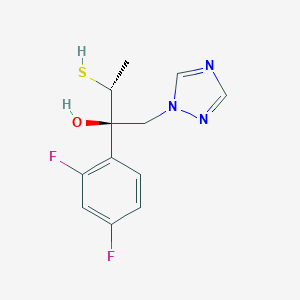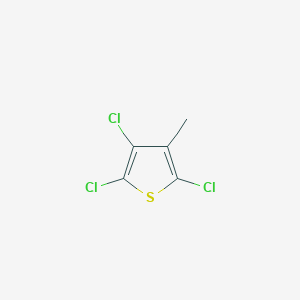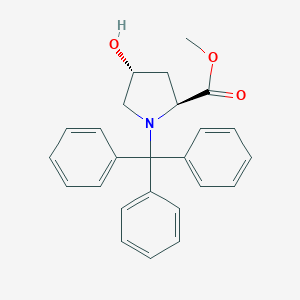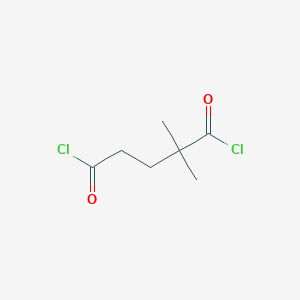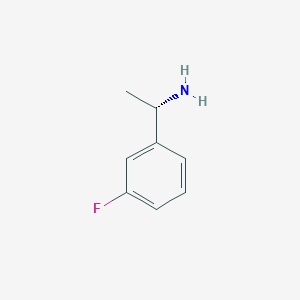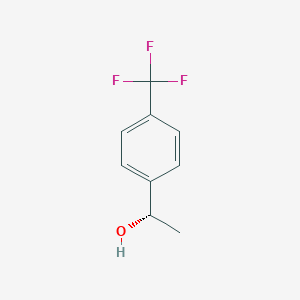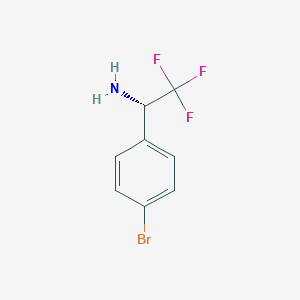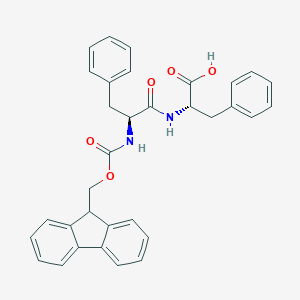
Fmoc-Phe-Phe-OH
Übersicht
Beschreibung
Fmoc-Phe-Phe-OH is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. The compound’s structure includes multiple aromatic rings and amide linkages, making it a versatile molecule in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-Phe-Phe-OH has numerous applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
Fmoc-Phe-Phe-OH, also known as (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid or (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid, is a compound of interest in the field of peptide synthesis and nanomedicine .
Target of Action
The primary targets of this compound are bacterial cells, specifically Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound has demonstrated antimicrobial efficiency against these strains .
Mode of Action
This compound is a self-assembling dipeptide that forms hydrogels at physiological pH . It acts as a scaffold for the encapsulation of porphyrins, which are compounds with antimicrobial properties, especially after irradiation . The hydrogels serve as delivery vehicles for these photosensitizers .
Biochemical Pathways
The compound’s antimicrobial action is linked to the photodynamic inactivation of bacteria and other microorganisms . The encapsulated porphyrins, when irradiated, exhibit antimicrobial properties that disrupt the normal functioning of the bacterial cells .
Pharmacokinetics
It’s known that the compound forms hydrogels, which are known for their biocompatibility and potential in drug delivery systems . The hydrogel’s structural and mechanical properties, as well as its in vitro degradation properties, have been evaluated .
Result of Action
The result of this compound’s action is the disruption of bacterial cells, leading to their inactivation . The compound has shown antimicrobial efficiency against both Staphylococcus aureus and Escherichia coli .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound forms hydrogels at physiological pH . Additionally, the antimicrobial action of the encapsulated porphyrins is enhanced by irradiation .
Biochemische Analyse
Biochemical Properties
Fmoc-Phe-Phe-OH plays a significant role in biochemical reactions. It is a potent gelator and has been used as a scaffold in the encapsulation of porphyrins into peptide hydrogels . These hydrogels serve as delivery vehicles for the porphyrins, which are photosensitizers . The interaction between this compound and these biomolecules is crucial for the formation of these hydrogels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been found to have antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria . This suggests that this compound can influence cell function by disrupting the cellular processes of these bacteria .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules such as porphyrins. When encapsulated into peptide hydrogels formed by this compound, these porphyrins can exert their antimicrobial effects more efficiently . This suggests that this compound can facilitate the activation of these photosensitizers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the antimicrobial efficiency of the hydrogels formed by this compound has been found to be stable at room temperature, with a long shelf-life . This suggests that this compound can have long-term effects on cellular function in in vitro studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Phe-OH typically involves multiple steps, starting with the protection of amino acids using the fluorenylmethoxycarbonyl group. The process includes:
Protection of Amino Acids: The amino acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amine group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
Fmoc-Phe-Phe-OH is unique due to its specific combination of aromatic rings and amide linkages, which provide distinct chemical properties and reactivity. Its use of the fluorenylmethoxycarbonyl group for protection during peptide synthesis sets it apart from other similar compounds, making it highly valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXQVSHOISSL-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460392 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84889-09-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84889-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Fmoc-Phe-Phe-OH contribute to its hydrogel-forming ability?
A1: this compound self-assembles into a fibrous network through a combination of non-covalent interactions. The fluorenyl rings facilitate π-π stacking interactions, while the peptide backbone contributes to hydrogen bonding. [, , ] This interplay of forces drives the formation of stable hydrogels.
Q2: What influences the properties of these hydrogels?
A2: Research has shown that the specific amino acid sequence plays a crucial role in determining the hydrogel's final properties. For instance, incorporating different Fmoc-amino acids within the this compound hydrogel network can significantly impact its viscoelasticity and chemical functionality. [] Additionally, the choice of aromatic protecting groups (like naphthalene or benzyloxycarbonyl) directly impacts the fiber dimensions and overall structure of the self-assembled material. []
Q3: What are the potential biomedical applications of this compound based hydrogels?
A3: These hydrogels show promise as 3D cell culture scaffolds. Studies have demonstrated successful growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts, within these matrices. [, ] The tunability of these gels makes them particularly attractive for tailoring to specific cell types and applications. [] Additionally, research demonstrates their potential as drug delivery systems by successfully encapsulating the anticancer drug doxorubicin within this compound nanogels. []
Q4: Can this compound based hydrogels be utilized for detecting Mycobacterium tuberculosis?
A4: Yes, a novel hydrogel culture method incorporating this compound has shown potential for early detection of Mycobacterium tuberculosis. This method combines the advantages of both solid and liquid culture systems, demonstrating faster detection compared to traditional liquid culture. []
Q5: Are there any known limitations of this compound hydrogels?
A5: While promising, further research is needed to fully understand the long-term stability, degradation profiles, and potential toxicity of these hydrogels, especially for in vivo applications. Exploring alternative gelation methods and optimizing formulation strategies for specific applications will be crucial for advancing their clinical translation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


